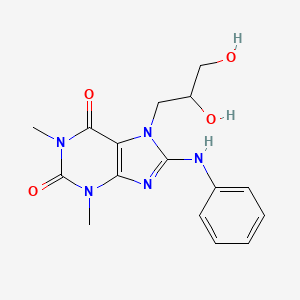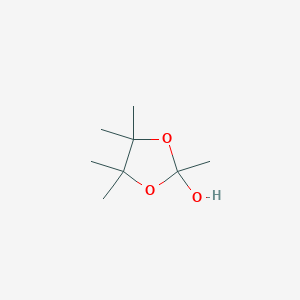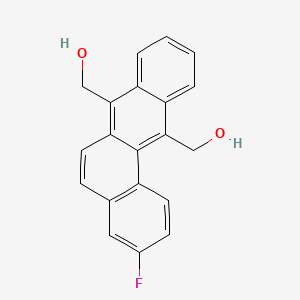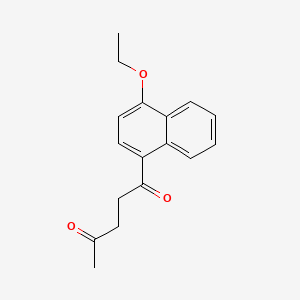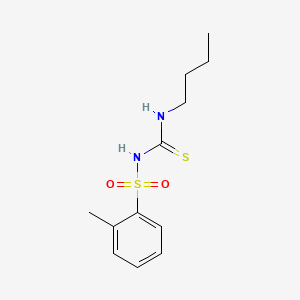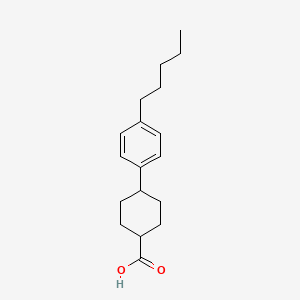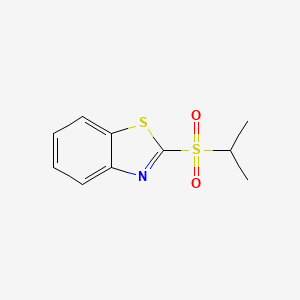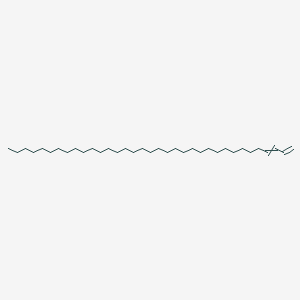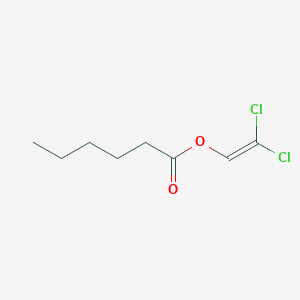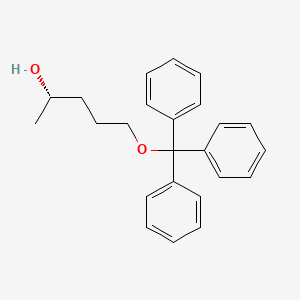
2-Pentanol, 5-(triphenylmethoxy)-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- is an organic compound with a chiral center, making it optically active. This compound is a derivative of 2-pentanol, where the hydroxyl group is substituted with a triphenylmethoxy group. The (2S) designation indicates the specific stereoisomer of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- typically involves the protection of the hydroxyl group of 2-pentanol using triphenylmethanol. The reaction is carried out under acidic conditions to facilitate the formation of the triphenylmethoxy group. The process can be summarized as follows:
Starting Material: 2-Pentanol
Protecting Group: Triphenylmethanol
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate the alcohol.
科学的研究の応用
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s binding affinity to specific targets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Pentanol: The parent compound, which lacks the triphenylmethoxy group.
3-Pentanol: A structural isomer with the hydroxyl group on the third carbon.
2-Methyl-2-pentanol: A branched isomer with different chemical properties.
Uniqueness
2-Pentanol, 5-(triphenylmethoxy)-, (2S)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties
特性
CAS番号 |
74500-56-4 |
|---|---|
分子式 |
C24H26O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
(2S)-5-trityloxypentan-2-ol |
InChI |
InChI=1S/C24H26O2/c1-20(25)12-11-19-26-24(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18,20,25H,11-12,19H2,1H3/t20-/m0/s1 |
InChIキー |
MSICOSWQOQACHW-FQEVSTJZSA-N |
異性体SMILES |
C[C@@H](CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
正規SMILES |
CC(CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


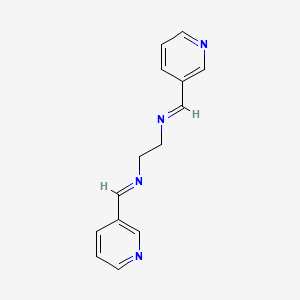
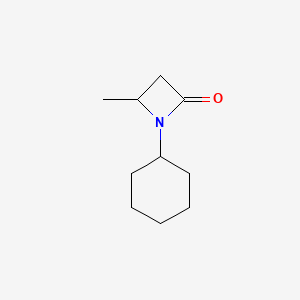
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
